N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide
描述
属性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c24-19-9-6-17(7-10-19)23(28)25-20-11-12-21-18(14-20)8-13-22(27)26(21)15-16-4-2-1-3-5-16/h1-7,9-12,14H,8,13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXGDAONIWVUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a synthetic compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article synthesizes current research findings related to its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core structure with a benzyl group and a fluorobenzamide moiety. Its molecular formula is with a molecular weight of 420.5 g/mol. The compound's characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 420.5 g/mol |
| Molecular Formula | C24H19F3N2O |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular functions related to cancer proliferation .
- Receptor Interaction : It may interact with various receptors, including those involved in neurotransmission and cell signaling pathways. This interaction could modulate the activity of neurotransmitters and influence physiological responses.
- DNA Intercalation : The quinoline structure allows for intercalation into DNA, potentially inhibiting replication and transcription processes .
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Anticancer Activity : Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects : There is evidence suggesting that the compound may possess neuroprotective properties through modulation of glutamate receptors and reduction of oxidative stress in neuronal cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds that share structural similarities:
- Histone Deacetylase Inhibition : A related study highlighted the development of benzyl derivatives that effectively inhibit HDAC activity, leading to altered gene expression profiles conducive to cancer treatment .
- Neuropharmacological Studies : Research on benzodiazepine receptor antagonists demonstrated that compounds interacting with similar targets can modulate anxiety and depressive behaviors in animal models, suggesting potential therapeutic applications for mood disorders .
- Cytotoxicity Assays : In vitro assays have shown that derivatives of this compound can inhibit the growth of various cancer cell lines at micromolar concentrations, indicating significant anticancer potential .
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
Fluorine Substitution :
- The target compound and LY-344864 share the 4-fluorobenzamide group, which enhances metabolic stability and binding affinity in many drug candidates .
- The 2,4-difluoro analog (Table 1, Row 2) introduces a second fluorine, increasing molecular weight and lipophilicity, which may alter membrane permeability .
The 1-propyl substitution in the chloro-fluoro analog (Table 1, Row 3) reduces steric hindrance compared to the benzyl group in the target compound, possibly enhancing solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
